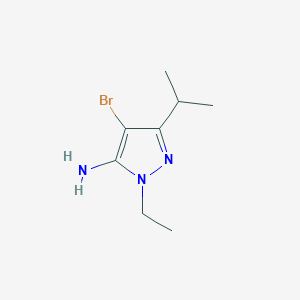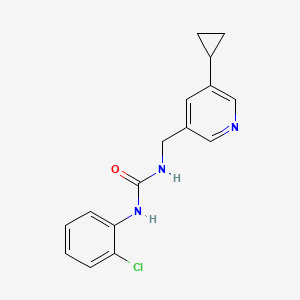![molecular formula C16H13FN2OS2 B2820964 2-(4-fluorophenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide CAS No. 942002-49-5](/img/structure/B2820964.png)
2-(4-fluorophenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzothiazole ring. The presence of the fluorine atom could influence the electron distribution in the molecule, potentially affecting its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its electronegativity, and the benzothiazole ring could contribute to its aromaticity .Applications De Recherche Scientifique
Metabolic Stability and PI3K/mTOR Inhibition
Research has investigated the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors, focusing on metabolic stability improvements. Studies of various heterocyclic analogues, including those related to benzothiazole derivatives, have aimed to address metabolic deacetylation challenges, enhancing the pharmacological profile of PI3Kα and mTOR inhibitors (Stec et al., 2011).
Antitumor Activity
Derivatives of benzothiazole, including those incorporating the 2-(4-fluorophenyl) motif, have been synthesized and evaluated for antitumor activity. These studies have identified compounds with significant anticancer activity against various cancer cell lines, highlighting the potential of benzothiazole derivatives in cancer treatment (Yurttaş et al., 2015).
Photovoltaic Efficiency and Ligand-Protein Interactions
The photovoltaic efficiency and ligand-protein interactions of bioactive benzothiazolinone acetamide analogs have been explored, demonstrating their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds have shown good light harvesting efficiency and promising free energy of electron injection, alongside investigating their non-linear optical (NLO) activity and molecular docking with proteins like Cyclooxygenase 1 (COX1) (Mary et al., 2020).
Antimicrobial Activity
Research into sulfide and sulfone derivatives of benzothiazole acetamides, including those with fluorophenyl groups, has demonstrated antimicrobial activity against various bacterial and fungal strains. This showcases the potential of such compounds in developing new antimicrobial agents (Badiger et al., 2013).
Synthesis and Characterization
Studies have also focused on the synthesis and characterization of novel compounds derived from benzothiazole, exploring their chemical structures and potential applications. These efforts contribute to expanding the understanding and utility of benzothiazole derivatives in various scientific and technological domains (Azeez & Abdullah, 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS2/c1-21-12-6-7-13-14(9-12)22-16(18-13)19-15(20)8-10-2-4-11(17)5-3-10/h2-7,9H,8H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMRYHMYBKAOFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Dimethylamino)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone](/img/structure/B2820882.png)

![2-Methyl-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2820885.png)
![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2820886.png)


![2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2820889.png)

![Methyl (2S,5S)-1-[2-[methyl(prop-2-enoyl)amino]acetyl]-5-phenylpyrrolidine-2-carboxylate](/img/structure/B2820894.png)
![1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2820896.png)
![N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2820897.png)

